molecular formula C10H12ClFO B8029377 1-Butoxy-3-chloro-2-fluorobenzene

1-Butoxy-3-chloro-2-fluorobenzene

Cat. No.: B8029377
M. Wt: 202.65 g/mol
InChI Key: DUCKUGBAPVQHCW-UHFFFAOYSA-N
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Description

1-Butoxy-3-chloro-2-fluorobenzene is an organic compound with the molecular formula C10H12ClFO and a molecular weight of 202.65 g/mol . This compound is characterized by the presence of a butoxy group, a chlorine atom, and a fluorine atom attached to a benzene ring. It is used primarily in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

1-butoxy-3-chloro-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO/c1-2-3-7-13-9-6-4-5-8(11)10(9)12/h4-6H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCKUGBAPVQHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization of 3-Chloro-2-fluoroaniline to 3-Chloro-2-fluorophenol

The initial step involves converting 3-chloro-2-fluoroaniline to 3-chloro-2-fluorophenol via diazotization and hydrolysis. This method, adapted from protocols in WO2024023012A1 , employs nitrous acid to generate a diazonium salt, which is subsequently hydrolyzed under acidic conditions.

Procedure :

  • Diazonium Salt Formation : 3-Chloro-2-fluoroaniline is dissolved in hydrochloric acid (HCl) and cooled to 0–5°C. Sodium nitrite (NaNO₂) is added dropwise to form the diazonium intermediate.

  • Hydrolysis : The diazonium solution is heated in dilute sulfuric acid (H₂SO₄) to yield 3-chloro-2-fluorophenol. Reaction temperatures between 80–100°C ensure complete conversion.

Key Data :

  • Yield: ~85% (based on analogous diazotization reactions in CN1305843C ).

  • Purity: >95% after vacuum distillation.

Williamson Ether Synthesis for Butoxy Group Introduction

The phenol intermediate undergoes etherification with butyl bromide via the Williamson synthesis. This step, optimized for steric and electronic effects, uses a strong base to deprotonate the phenol and facilitate nucleophilic substitution.

Procedure :

  • Deprotonation : 3-Chloro-2-fluorophenol is treated with potassium hydroxide (KOH) in dimethylformamide (DMF) to form the phenoxide ion.

  • Alkylation : Butyl bromide is added, and the mixture is heated to 60–80°C for 6–12 hours. The reaction is monitored via GC-MS.

Key Data :

  • Yield: 70–80% (extrapolated from CN102001913B ).

  • Solvent Optimization: DMF outperforms THF or toluene due to superior solubility of the phenoxide.

Nucleophilic Aromatic Substitution of Brominated Precursors

Butoxy Group Introduction via SNAr Reaction

The bromide undergoes nucleophilic aromatic substitution (SNAr) with sodium butoxide under high-temperature conditions.

Procedure :

  • Reaction Conditions : 1-Bromo-3-chloro-2-fluorobenzene is refluxed with sodium butoxide in DMSO at 120°C for 24–48 hours.

  • Workup : The product is isolated via extraction and vacuum distillation.

Key Challenges :

  • Electron-Withdrawing Effects : The meta-chloro and ortho-fluoro groups activate the ring but may direct substitution unpredictably.

  • Yield : ~50–60% (estimated from similar SNAr reactions in WO2024023012A1 ).

Nitro Group Reduction and Sequential Functionalization

Nitration and Alkoxylation of Chlorofluorobenzene Derivatives

Adapted from WO2024023012A1 , this method involves nitrating 1-chloro-2,3-difluorobenzene to introduce a nitro group, followed by alkoxylation and reduction.

Procedure :

  • Nitration : 1-Chloro-2,3-difluorobenzene is treated with nitrating acid (HNO₃/H₂SO₄) at 20–40°C to yield 3-chloro-1,2-difluoro-4-nitrobenzene.

  • Alkoxylation : The nitro compound reacts with butanol in the presence of potassium carbonate (K₂CO₃) at 100°C, substituting one fluorine atom with butoxy.

  • Nitro Reduction : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C).

  • Diazotization and Hydrolysis : The amine is converted to a phenol, which is then etherified as in Section 1.2.

Key Data :

  • Nitration Yield: 98%.

  • Alkoxylation Yield: 85–90%.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Diazotization + EtherificationHigh regioselectivity; fewer stepsRequires handling diazonium salts70–85%
SNAr on Brominated PrecursorAvoids diazonium intermediatesLow yield; precursor synthesis challenging50–60%
Nitration-AlkoxylationHigh yields in nitration/alkoxylation stepsMulti-step; cost-intensive reagents80–90%

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-3-chloro-2-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Butoxy-3-chloro-2-fluorobenzene is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential pharmaceutical applications due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butoxy-3-chloro-2-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to react with nucleophilic sites on enzymes or other biological molecules, potentially altering their function .

Comparison with Similar Compounds

Q & A

Q. What are the optimal synthetic routes for 1-Butoxy-3-chloro-2-fluorobenzene, and how can byproduct formation be minimized?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example, substituting a halogen (e.g., bromine in 1-bromo-3-chloro-2-fluorobenzene) with a butoxy group via a Williamson ether synthesis under controlled conditions (e.g., K₂CO₃ in DMF at 80–100°C). Byproduct formation (e.g., di-substituted products) can be minimized by optimizing reaction time, stoichiometry of the butoxy precursor, and temperature. Monitoring via GC-MS or HPLC ensures purity ≥95% . For halogenated intermediates, inert atmospheres (N₂/Ar) prevent oxidation .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., butoxy integration at δ 3.5–4.0 ppm, fluorine coupling in ¹⁹F NMR).
  • GC-MS : Detect trace impurities (e.g., residual solvents or unreacted precursors).
  • Elemental Analysis : Verify C, H, Cl, and F percentages within ±0.3% of theoretical values.
  • Melting Point/Boiling Point : Cross-check with literature values for consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Storage : Store in amber glass bottles under inert gas (N₂) at 2–8°C to prevent degradation.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste contractors.
  • Emergency Procedures : Follow SDS guidelines for eye/skin contact (flush with water for 15 minutes) and fire hazards (use CO₂/dry chemical extinguishers) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The butoxy group’s electron-donating nature activates the aromatic ring toward electrophilic substitution but introduces steric hindrance. Computational studies (DFT calculations) can map electron density distributions and predict regioselectivity. For example, Suzuki-Miyaura coupling at the chloro position is favored due to lower steric hindrance compared to the fluorinated site. Experimental validation via kinetic studies (monitoring reaction rates with varying catalysts, e.g., Pd(PPh₃)₄ vs. PdCl₂) corroborates computational predictions .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer : Contradictions often arise from solvent purity, temperature variations, or measurement techniques. Standardize protocols:
  • Use HPLC-grade solvents and controlled temperatures (±0.1°C).
  • Compare gravimetric vs. spectrophotometric solubility measurements.
  • Apply Hansen Solubility Parameters (HSPs) to model interactions (δD, δP, δH).
    Cross-referencing with structurally analogous compounds (e.g., 1-Allyl-2-butoxy-3,5-difluorobenzene) can identify systematic errors .

Q. How can computational modeling predict degradation pathways of this compound under environmental conditions?

  • Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models and molecular dynamics simulations to assess hydrolysis/photolysis pathways. Key parameters:
  • Bond dissociation energies (BDEs) for C-O and C-Cl bonds.
  • UV-Vis spectra to estimate photolytic stability.
    Validate predictions with accelerated aging studies (e.g., exposure to UV light at 254 nm in aqueous/organic matrices) and LC-MS/MS analysis of degradation products .

Q. What methodologies address discrepancies in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line differences, concentration ranges). Mitigation strategies:
  • Replicate studies under standardized conditions (e.g., ISO 10993 for cytotoxicity).
  • Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity.
  • Apply meta-analysis to reconcile conflicting data, accounting for publication bias or outlier exclusion criteria .

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